Cas no 2408959-70-4 (tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate)

Tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate is a specialized carbamate derivative featuring a bromo-fluoro-substituted aromatic ring with a hydroxymethyl functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both bromo and fluoro substituents enhances its reactivity for further functionalization, while the tert-butyl carbamate group provides stability and selective deprotection opportunities. The hydroxymethyl moiety offers additional derivatization potential, making it valuable for constructing complex molecular architectures. Its well-defined structure and high purity make it suitable for precise synthetic routes, ensuring reproducibility in research and industrial processes.
tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate structure
2408959-70-4 structure
Product name:tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
CAS No:2408959-70-4
MF:C12H15BrFNO3
Molecular Weight:320.154806375504
CID:5943771
PubChem ID:165698957

tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate 化学的及び物理的性質

名前と識別子

    • EN300-7548201
    • tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
    • 2408959-70-4
    • インチ: 1S/C12H15BrFNO3/c1-12(2,3)18-11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-5,16H,6H2,1-3H3,(H,15,17)
    • InChIKey: UVHFJWFJVTXAAK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(CO)C=1F)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 319.02193g/mol
  • 同位素质量: 319.02193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 296
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • XLogP3: 2.9

tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7548201-5.0g
tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
2408959-70-4 95.0%
5.0g
$1530.0 2025-02-24
Enamine
EN300-7548201-2.5g
tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
2408959-70-4 95.0%
2.5g
$1034.0 2025-02-24
Enamine
EN300-7548201-1.0g
tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
2408959-70-4 95.0%
1.0g
$528.0 2025-02-24
Enamine
EN300-7548201-0.1g
tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
2408959-70-4 95.0%
0.1g
$464.0 2025-02-24
Enamine
EN300-7548201-0.25g
tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
2408959-70-4 95.0%
0.25g
$485.0 2025-02-24
Enamine
EN300-7548201-0.5g
tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
2408959-70-4 95.0%
0.5g
$507.0 2025-02-24
Enamine
EN300-7548201-10.0g
tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
2408959-70-4 95.0%
10.0g
$2269.0 2025-02-24
Enamine
EN300-7548201-0.05g
tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate
2408959-70-4 95.0%
0.05g
$443.0 2025-02-24

tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate 関連文献

tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2408959-70-4 and Product Name: *tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate*

Compound with the CAS number 2408959-70-4 and the product name tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The presence of multiple substituents, including a bromo group, a fluoro group, and a hydroxymethyl group, contributes to its diverse chemical reactivity and biological activity.

The synthesis and characterization of this compound have been the subject of extensive research, particularly in the context of developing novel therapeutic agents. The tert-butyl carbamate moiety in the molecule serves as a key pharmacophore, influencing both the solubility and metabolic stability of the compound. This feature is particularly important in drug design, as it can enhance bioavailability and reduce degradation rates in vivo. Recent studies have highlighted the role of carbamate derivatives in modulating various biological pathways, making them attractive candidates for therapeutic intervention.

The 4-bromo-3-fluoro-2-(hydroxymethyl)phenyl moiety is another critical component of this compound, contributing to its unique chemical profile. The bromo and fluoro substituents are known to enhance binding affinity to biological targets, while the hydroxymethyl group introduces hydrogen bonding capabilities. These structural features have been leveraged in the design of small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated that compounds with similar structural motifs exhibit inhibitory activity against enzymes involved in cancer progression and inflammation.

In the realm of drug discovery, the development of tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate aligns with current trends toward rational drug design and structure-based drug development. The compound’s molecular architecture allows for selective interaction with biological targets, minimizing off-target effects. This selectivity is crucial for improving therapeutic efficacy while reducing side effects. Additionally, the compound’s stability under various physiological conditions makes it a promising candidate for further investigation in preclinical studies.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate. Molecular modeling techniques have been used to predict binding affinities and optimize molecular interactions with target proteins. These computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods. As a result, researchers can now rapidly identify promising candidates for further experimental validation.

The pharmacological potential of this compound has been explored in several preclinical studies. Initial findings suggest that it exhibits significant inhibitory activity against key enzymes involved in disease pathways. For example, studies have shown that derivatives of this compound can inhibit kinases implicated in cancer cell proliferation and survival. Furthermore, their ability to modulate inflammatory pathways has been observed in animal models, indicating potential therapeutic benefits in conditions such as arthritis and autoimmune diseases.

The synthetic route to tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate has also been optimized for scalability and efficiency. Modern synthetic methodologies have enabled the production of this compound in multi-kilogram quantities, making it feasible for large-scale pharmaceutical applications. The use of green chemistry principles has further enhanced the sustainability of its synthesis by minimizing waste generation and reducing hazardous byproducts.

In conclusion, tert-butyl N-[4-bromo-3-fluoro-2-(hydroxymethyl)phenyl]carbamate represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its molecular architecture allows for selective interaction with biological targets, making it a promising candidate for further investigation in drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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